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molecular formula C16H16O4 B8493166 (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone

(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone

Cat. No. B8493166
M. Wt: 272.29 g/mol
InChI Key: VVJYBNKHWPNIJR-UHFFFAOYSA-N
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Patent
US05342610

Procedure details

Then, 2.921 g of maltitol and 476.0 mg of potassium hydroxide were dissolved in 20 ml of dimethylsulfoxide, and the mixture was stirred under flow of nitrogen for 30 minutes. A solution obtained by dissolving 719 mg of the resultant 4-glycidyloxy benzophenone dissolved in 1 ml of dimethylsulfoxide was dripped to it. Furthermore, heating and agitation was continued for 1 hour under flow of nitrogen, and the reaction system was cooled to the room temperature and neutralize with chloric acid. The reaction system was fractionated according to the column chromatography using the hyperporous polymer (Hiporous resin supplied from Mitsubishi Kasei Kogyo Kabushiki Kaisha) at first as a developing solvent with purified water, and then a mixture of ethyl alcohol and purified water with the mixing ratio of 1:1, and effluent fraction in which the mixing ratio of ethyl alcohol and purified water was 1:1 was condensed to obtained 500 mg of 1-(4-benzoylphenyl) glycerol maltitolether (Yield: 30%).
Name
maltitol
Quantity
2.921 g
Type
reactant
Reaction Step One
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
719 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)[C@H]1[O:7][C@H](O[C@@H]([C@H](O)[C@@H](O)CO)[C@H](O)CO)[C@H](O)[C@@H](O)[C@@H]1O.[OH-].[K+].[CH2:26]([O:30][C:31]1[CH:44]=[CH:43][C:34]([C:35]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[O:36])=[CH:33][CH:32]=1)[CH:27]1[O:29][CH2:28]1.Cl(O)(=O)=O>CS(C)=O.C(O)C.O>[C:35]([C:34]1[CH:43]=[CH:44][C:31]([O:30][CH2:26][CH:27]([CH2:28][OH:7])[OH:29])=[CH:32][CH:33]=1)(=[O:36])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:1.2|

Inputs

Step One
Name
maltitol
Quantity
2.921 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Name
Quantity
476 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
719 mg
Type
reactant
Smiles
C(C1CO1)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under flow of nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
Furthermore, heating
WAIT
Type
WAIT
Details
agitation was continued for 1 hour under flow of nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
purified water with the mixing ratio of 1:1, and effluent fraction in which the mixing ratio of ethyl alcohol
CUSTOM
Type
CUSTOM
Details
purified water
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)OCC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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